1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene
Description
1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H6BrF2. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLIZINGWXDOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-2-fluoro-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming difluoromethyl-fluoro-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-(difluoromethyl)-2-fluoro-3-methylphenol or 4-(difluoromethyl)-2-fluoro-3-methylamine.
Oxidation: Formation of 4-(difluoromethyl)-2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 4-(difluoromethyl)-2-fluoro-3-methylbenzene.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene depends on the specific application and the target molecule. In general, the presence of halogen atoms (bromine and fluorine) can influence the reactivity and stability of the compound. The bromine atom can act as a leaving group in substitution reactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-2-fluoro-4-methylbenzene
- 1-Bromo-4-(trifluoromethyl)benzene
Uniqueness: 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methylbenzene is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. The presence of both fluorine and bromine atoms also makes it a valuable intermediate in the synthesis of complex organic molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
